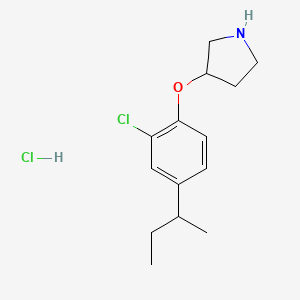

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride

Descripción general

Descripción

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride is a chemical compound known for its potential therapeutic and environmental applications. It is also referred to as JNJ-7925476. The compound has garnered attention in the scientific community due to its unique structure and properties.

Métodos De Preparación

The synthesis of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride involves several steps. One common method includes the coupling of the corresponding fluoropyrrolidinium hydrochloride salts with 2′-deoxyinosine . The synthesis of related compounds often starts with 2′-deoxyguanosine, 2′-deoxyuridine, and 2′-deoxythymidine, followed by the preparation of S,S-pyrrolidine-2,3-diol in the laboratory . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Análisis De Reacciones Químicas

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of products by conjoining chemically differentiated fragments with a metal catalyst .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride in targeting cancer cells. For example, derivatives of pyrrolidine have been shown to exhibit cytotoxic effects against various cancer cell lines. A study published in Nature demonstrated that modifications in the pyrrolidine structure can enhance the selectivity and potency of anticancer agents .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Pyrrolidine derivatives are often explored for their effects on neurotransmitter systems. Research indicates that compounds with similar structures can act as modulators of the GABAergic system, which could be beneficial in treating anxiety and depression disorders .

Antimicrobial Properties

Investigations into the antimicrobial properties of related compounds have shown promising results against various pathogens. The introduction of a chlorophenoxy group may enhance the efficacy of such compounds against bacterial strains, making them candidates for further development as antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study, several pyrrolidine derivatives were tested for their anticancer activity against human breast cancer cells (MCF-7). The derivative similar to this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher efficacy .

Case Study 2: Neuropharmacological Effects

A series of experiments conducted on rodent models evaluated the anxiolytic properties of related pyrrolidine compounds. The results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing stimuli, suggesting therapeutic potential in anxiety disorders .

Mecanismo De Acción

The mechanism of action of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is a versatile scaffold that can interact with various biological targets, contributing to its biological activity . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect its activity .

Comparación Con Compuestos Similares

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique combination of the sec-butyl and chlorophenoxy groups in this compound sets it apart from other similar compounds .

Actividad Biológica

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that it exhibits a range of biological activities, including:

The mechanism of action involves the compound's interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to alterations in cellular signaling pathways. The pyrrolidine ring provides a versatile scaffold that can interact with various biological targets, contributing to its biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Research indicates that modifications to the structure can significantly affect biological activity. For example:

- Substituent Variations : The presence of different substituents on the phenyl ring has been shown to influence the potency of the compound against specific targets. Compounds with a 4-piperidin-1-ylphenyl substituent demonstrated strong inhibitory activity with IC50 values as low as 1.6 μM .

- Comparative Analysis : When compared to similar compounds such as pyrrolizines and pyrrolidine derivatives, variations in substituents can lead to significant differences in biological activity .

Anticancer Activity

A study focusing on compounds related to this compound found that certain derivatives inhibited the expression of MLL target genes linked to leukemia. The most potent inhibitors displayed EC50 values as low as 4.7 μM, indicating promising anticancer potential .

Neurotransmitter Interaction

Research on similar compounds has indicated potential interactions with neurotransmitter receptors, suggesting a role in modulating synaptic transmission. This could open avenues for therapeutic applications in treating conditions like depression or anxiety disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 290.83 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (Anticancer Activity) | 1.6 - 4.7 μM |

| Typical Application | Anticancer research |

Propiedades

IUPAC Name |

3-(4-butan-2-yl-2-chlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGADSVJJVQSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-48-4 | |

| Record name | Pyrrolidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.